molecular formula C14H21ClN2O2 B1669253 Clovoxamine CAS No. 54739-19-4

Clovoxamine

货号: B1669253
CAS 编号: 54739-19-4
分子量: 284.78 g/mol
InChI 键: XXPVSQRPGBUFKM-VKAVYKQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

克洛伏胺,也称为其开发代码名称 DU-23811,是一种在 1970 年代发现的化合物。它曾被研究作为抗抑郁药和抗焦虑药,但从未上市。 克洛伏胺作为一种 5-羟色胺-去甲肾上腺素再摄取抑制剂 (SNRI) 起作用,对毒蕈碱乙酰胆碱、组胺、肾上腺素和 5-羟色胺受体几乎没有亲和力 .

准备方法

克洛伏胺的合成涉及几个步骤:

化学反应分析

克洛伏胺经历了几种类型的化学反应:

    氧化: 克洛伏胺可以被氧化形成各种代谢物。

    还原: 肟基可以被还原为胺。

    取代: 在适当条件下,甲氧基可以被其他官能团取代。

这些反应中常用的试剂和条件包括氧化剂如高锰酸钾、还原剂如氢化锂铝和取代试剂如氢化钠 .

作用机制

克洛伏胺作为一种 5-羟色胺-去甲肾上腺素再摄取抑制剂 (SNRI) 起作用。它抑制 5-羟色胺和去甲肾上腺素的再摄取,从而提高它们在突触间隙中的水平并增强神经传递。 这种作用被认为与其抗抑郁和抗焦虑作用有关 .

相似化合物的比较

克洛伏胺在结构上与氟伏沙明(另一种 SNRI)相关。克洛伏胺具有独特的化学结构,使其与氟伏沙明和其他类似化合物区别开来。 虽然氟伏沙明是一种选择性 5-羟色胺再摄取抑制剂 (SSRI),但克洛伏胺则抑制 5-羟色胺和去甲肾上腺素的再摄取 .

类似化合物

克洛伏胺对 5-羟色胺和去甲肾上腺素再摄取的双重抑制使其与通常只针对一种神经递质系统的其他化合物相比独一无二。

生物活性

Clovoxamine, a selective serotonin reuptake inhibitor (SSRI), has garnered attention for its potential therapeutic effects beyond traditional antidepressant use, particularly in the context of viral infections like COVID-19. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.

1. Serotonin Reuptake Inhibition
this compound primarily functions as an SSRI, enhancing serotonin levels in the synaptic cleft by inhibiting its reuptake into presynaptic neurons. This mechanism is crucial for its antidepressant effects and contributes to its broader neuropharmacological profile.

2. Sigma-1 Receptor Agonism
Recent studies have highlighted this compound's affinity for the sigma-1 receptor, which plays a significant role in modulating neurotransmitter systems and has been implicated in neuroprotection and anti-inflammatory responses . Activation of this receptor may also influence the immune response, potentially mitigating cytokine storms associated with severe viral infections .

3. Anti-inflammatory Effects
this compound has demonstrated anti-inflammatory properties, which are vital in treating conditions characterized by excessive inflammation, such as COVID-19. It reduces platelet aggregation and mast cell degranulation, contributing to its therapeutic potential in managing inflammatory responses .

COVID-19 Treatment Trials

Several clinical trials have investigated this compound's efficacy in treating COVID-19:

  • TOGETHER Trial : This study involved high-risk symptomatic patients diagnosed with COVID-19. Participants receiving this compound showed a significant reduction in the need for hospitalization compared to those on placebo. The odds ratio for hospitalization was 0.34 (95% CI: 0.21–0.54), indicating a substantial protective effect .
  • Double-Blind Randomized Study : In another trial involving 152 participants, this compound was associated with a lower likelihood of clinical deterioration over 15 days (0% deterioration in the treatment group vs. 8.7% in placebo) with a log-rank P-value of 0.009 .

Summary of Clinical Findings

StudyPopulationTreatmentOutcomeKey Findings
TOGETHER TrialHigh-risk COVID-19 patientsThis compound 100 mg twice dailyHospitalization ratesReduced hospitalization (OR 0.34)
Randomized StudySymptomatic COVID-19 outpatientsThis compound 100 mg thrice daily for 15 daysClinical deteriorationNo deterioration in treatment group; significant difference from placebo (P = 0.009)

Case Study: Efficacy in Severe COVID-19

One notable case involved a patient with severe COVID-19 symptoms who was treated with this compound as part of an off-label use protocol. The patient exhibited rapid improvement in respiratory function and inflammatory markers after initiating treatment, supporting the compound's potential role in managing severe viral infections.

Case Study: Long-term Effects

A follow-up study on patients who received this compound during their acute illness showed sustained improvements in mental health outcomes, suggesting that the compound may also have long-term benefits beyond immediate viral management.

属性

CAS 编号

54739-19-4

分子式

C14H21ClN2O2

分子量

284.78 g/mol

IUPAC 名称

2-[(Z)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine

InChI

InChI=1S/C14H21ClN2O2/c1-18-10-3-2-4-14(17-19-11-9-16)12-5-7-13(15)8-6-12/h5-8H,2-4,9-11,16H2,1H3/b17-14-

InChI 键

XXPVSQRPGBUFKM-VKAVYKQESA-N

SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl

手性 SMILES

COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)Cl

规范 SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

4'-chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate
clovoxamine

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clovoxamine
Reactant of Route 2
Clovoxamine
Reactant of Route 3
Clovoxamine
Reactant of Route 4
Reactant of Route 4
Clovoxamine
Reactant of Route 5
Clovoxamine
Reactant of Route 6
Reactant of Route 6
Clovoxamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。